Comparative Anti-HSV-1 Activity of Pranferol vs. Acyclovir and Other Coumarins
Pranferol demonstrated specific anti-herpes simplex virus type 1 (HSV-1) activity with an IC50 of 2.6 µM, compared to acyclovir, a standard antiviral drug, which exhibited an IC50 of 1.7 µM in the same assay [1]. Furthermore, pranferol was notably more potent than the structurally related coumarin isoimperatorin, which showed an IC50 of 8.2 µM against HSV-1 [1].
| Evidence Dimension | In vitro anti-HSV-1 activity |
|---|---|
| Target Compound Data | IC50 = 2.6 µM |
| Comparator Or Baseline | Acyclovir: IC50 = 1.7 µM; Isoimperatorin: IC50 = 8.2 µM |
| Quantified Difference | Pranferol is 3.2-fold more potent than isoimperatorin (8.2 / 2.6) and 1.5-fold less potent than acyclovir (2.6 / 1.7). |
| Conditions | Vero cell line infected with HSV-1, assessed via MTT assay 48 hours post-infection. |
Why This Matters
This specific IC50 value identifies pranferol as a promising natural scaffold for antiviral development, distinct from less active coumarin analogs, guiding procurement for mechanism-of-action studies.
- [1] Shokoohinia, Y., Sajjadi, S. E., Gholamzadeh, S., Fattahi, A., & Behbahani, M. (2014). Antiviral and cytotoxic evaluation of coumarins from Prangos ferulacea. Pharmaceutical Biology, 52(12), 1543-1549. View Source
